A939572

Übersicht

Beschreibung

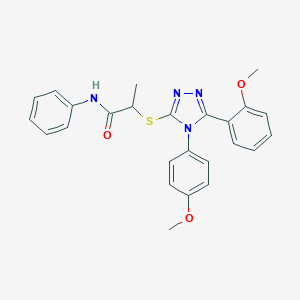

A939572 is a potent and orally bioavailable inhibitor of stearoyl-coenzyme A desaturase 1 (SCD1). This enzyme plays a crucial role in the biosynthesis of monounsaturated fatty acids from saturated fatty acids. This compound has been shown to have significant effects on lipid metabolism and is being studied for its potential therapeutic applications in various diseases, including cancer and metabolic disorders .

Wissenschaftliche Forschungsanwendungen

A939572 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug zur Untersuchung der Hemmung der Stearoyl-Coenzym-A-Desaturase 1 und deren Auswirkungen auf den Lipidstoffwechsel verwendet.

Biologie: Untersucht für seine Rolle bei der Regulierung der Zellproliferation und -apoptose, insbesondere in Krebszellen.

Medizin: Als potenzieller Therapeutikum zur Behandlung von Stoffwechselstörungen wie nicht-alkoholischer Fettlebererkrankung und bestimmten Krebsarten untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf den Lipidstoffwechsel und verwandte Signalwege abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die enzymatische Aktivität der Stearoyl-Coenzym-A-Desaturase 1 spezifisch hemmt. Diese Hemmung stört die Umwandlung von gesättigten Fettsäuren in einfach ungesättigte Fettsäuren, was zu Veränderungen im Lipidstoffwechsel führt. Es wurde gezeigt, dass die Verbindung den Desaturationsindex in vivo senkt, der ein Maß für das Verhältnis von einfach ungesättigten zu gesättigten Fettsäuren ist. Dieser Mechanismus ist entscheidend für seine potenziellen therapeutischen Wirkungen bei Stoffwechselstörungen und Krebs .

Ähnliche Verbindungen:

E6446: Ein weiterer potenter Inhibitor der Stearoyl-Coenzym-A-Desaturase 1 mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

CAY10566: Ein Stearoyl-Coenzym-A-Desaturase-1-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

MF-438: Bekannt für seine hohe Potenz und Selektivität gegenüber Stearoyl-Coenzym-A-Desaturase 1.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und oralen Bioverfügbarkeit. Es wurde in präklinischen Modellen umfassend untersucht und zeigt signifikante Auswirkungen auf den Lipidstoffwechsel und das Tumorwachstum. Seine spezifische Hemmung der Stearoyl-Coenzym-A-Desaturase 1 macht es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen .

Wirkmechanismus

Target of Action

The primary target of A939572 is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is a microsomal enzyme that catalyzes the biosynthesis of monounsaturated fatty acids . It is abundantly expressed in the liver and adipose tissue and plays a crucial role in lipid metabolism and body weight control .

Mode of Action

This compound acts as a potent inhibitor of SCD1 . It binds to SCD1, inhibiting its activity and thereby affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in cellular lipid metabolism, which can have various downstream effects .

Biochemical Pathways

The inhibition of SCD1 by this compound affects the lipid metabolism pathway . Specifically, it disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, a key step in lipid metabolism . This disruption can affect various downstream processes, including adipogenic differentiation and hepatic lipogenesis .

Pharmacokinetics

This compound is orally bioavailable and shows potent inhibitory activity against both mouse and human SCD1 . .

Result of Action

The inhibition of SCD1 by this compound can lead to a decrease in the synthesis of monounsaturated fatty acids, which can affect various cellular processes. For instance, it has been shown to significantly inhibit adipogenic differentiation and hepatic lipogenesis . This can lead to changes in lipid metabolism and potentially contribute to the treatment of conditions like obesity and diabetes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds, such as grape seed extract, which has been shown to significantly inhibit cell migration and invasion by blocking SCD1 and its downstream β-catenin, CYP19A1 expression, and estrogen concentration .

Biochemische Analyse

Biochemical Properties

A939572 functions as an inhibitor of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in the biosynthesis of monounsaturated fatty acids. The compound exhibits an IC50 value of 37 nM, indicating its high potency . This compound interacts with SCD1 by binding to its active site, thereby inhibiting its enzymatic activity. This inhibition disrupts the conversion of saturated fatty acids to monounsaturated fatty acids, leading to alterations in lipid metabolism. Additionally, this compound has been shown to interact with other biomolecules involved in lipid metabolism, further influencing biochemical reactions within the cell .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, the compound has been shown to enhance the antitumor T cell response by regulating β-catenin signaling and inducing endoplasmic reticulum (ER) stress in T cells . This dual action not only inhibits cancer cell proliferation but also boosts the immune response against tumors. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of SCD1 and other related enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of SCD1, leading to the inhibition of the enzyme’s activity. This inhibition prevents the desaturation of saturated fatty acids, resulting in a decrease in the levels of monounsaturated fatty acids. The reduction in monounsaturated fatty acids affects various cellular processes, including membrane fluidity, signal transduction, and gene expression . Additionally, this compound has been shown to induce ER stress and modulate β-catenin signaling, further contributing to its antitumor effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo models. Over extended periods, this compound has been shown to maintain its inhibitory activity against SCD1, leading to sustained alterations in lipid metabolism and cellular processes

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ob/ob mice, this compound was administered at a dosage of 10 mg/kg, resulting in a dose-dependent reduction in the desaturation index (18:0/18:1n9) and triglyceride desaturation index . Higher doses of this compound have been associated with increased efficacy in inhibiting SCD1 activity, but potential toxic or adverse effects at high doses need to be carefully evaluated to determine the optimal therapeutic dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. By inhibiting SCD1, the compound disrupts the biosynthesis of monounsaturated fatty acids, leading to changes in metabolic flux and metabolite levels . The inhibition of SCD1 affects the balance between saturated and unsaturated fatty acids, impacting various metabolic processes within the cell. Additionally, this compound may interact with other enzymes and cofactors involved in lipid metabolism, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its uptake and accumulation in lipid-rich tissues, such as the liver and adipose tissue . This compound’s distribution within cells is influenced by its interactions with cellular membranes and transport proteins, affecting its localization and activity within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is primarily within the endoplasmic reticulum (ER), where SCD1 is located . The compound’s targeting to the ER is facilitated by its interactions with SCD1 and other ER-associated proteins. This localization is crucial for its inhibitory activity against SCD1 and its subsequent effects on lipid metabolism and cellular processes . Additionally, post-translational modifications and targeting signals may influence this compound’s distribution within specific subcellular compartments .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: A939572 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Bildung einer Piperidin-Aryl-Harnstoffstruktur. Die wichtigsten Schritte umfassen:

- Bildung des Piperidinrings.

- Einführung der Arylgruppe.

- Kopplung der Piperidin- und Arylgruppen zur Bildung der endgültigen Harnstoffstruktur.

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Synthese. Das Verfahren beinhaltet die Verwendung verschiedener Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: A939572 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen wie der Piperidin- und Aryl-Harnstoff-Einheiten hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nucleophile oder Elektrophile, die mit den funktionellen Gruppen in this compound reagieren.

Oxidationsreaktionen: Können unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid durchgeführt werden.

Reduktionsreaktionen: Beinhalten häufig Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen ergeben .

Vergleich Mit ähnlichen Verbindungen

E6446: Another potent inhibitor of stearoyl-coenzyme A desaturase 1, with a similar mechanism of action but different chemical structure.

CAY10566: A stearoyl-coenzyme A desaturase 1 inhibitor with distinct pharmacokinetic properties.

MF-438: Known for its high potency and selectivity towards stearoyl-coenzyme A desaturase 1.

Uniqueness of A939572: this compound is unique due to its high potency and oral bioavailability. It has been extensively studied in preclinical models, demonstrating significant effects on lipid metabolism and tumor growth. Its specific inhibition of stearoyl-coenzyme A desaturase 1 makes it a valuable tool for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

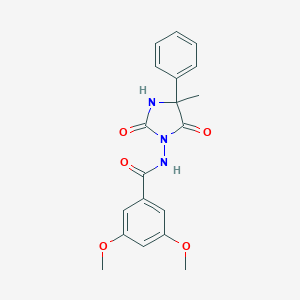

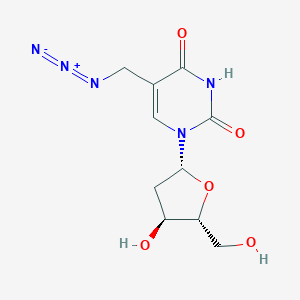

4-(2-chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c1-22-19(25)14-5-4-6-15(13-14)23-20(26)24-11-9-16(10-12-24)27-18-8-3-2-7-17(18)21/h2-8,13,16H,9-12H2,1H3,(H,22,25)(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYTYQFYDLYWHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40648006 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032229-33-6 | |

| Record name | 4-(2-Chlorophenoxy)-N-[3-(methylcarbamoyl)phenyl]piperidine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40648006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of A939572?

A1: this compound is a potent and selective inhibitor of SCD1 [, , , , , ]. SCD1 is an enzyme located in the endoplasmic reticulum that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs), primarily oleic acid (18:1n9) and palmitoleic acid (16:1n7), from saturated fatty acids, mainly stearic acid (18:0) and palmitic acid (16:0). By inhibiting SCD1, this compound disrupts the balance of saturated and unsaturated fatty acids within cells, leading to various downstream effects.

Q2: What are the downstream effects of SCD1 inhibition by this compound?

A2: Inhibition of SCD1 by this compound has been shown to induce several cellular responses, including:

- Induction of the unfolded protein response (UPR): The accumulation of saturated fatty acids due to SCD1 inhibition can disrupt ER homeostasis, leading to ER stress and activation of the UPR [, , ].

- Suppression of cell proliferation: this compound treatment has been shown to decrease tumor cell proliferation in various cancer cell lines and animal models [, , , , , , ].

- Induction of apoptosis: Several studies have reported that this compound can induce programmed cell death (apoptosis) in cancer cells [, , ].

- Alterations in lipid metabolism: this compound treatment significantly impacts lipid metabolism, leading to decreased MUFA synthesis, increased saturated fatty acid accumulation, and alterations in cholesterol trafficking [, , , , ].

- Sensitization to chemotherapy: Combining this compound with chemotherapeutic agents like cisplatin or erastin has shown synergistic anti-tumor effects in vitro and in vivo [, ].

Q3: How does this compound affect cancer stem cells (CSCs)?

A3: Research suggests that this compound is particularly effective against undifferentiated, tumorigenic CSCs []. These cells exhibit high sensitivity to SCD1 inhibition, which diminishes upon differentiation. This selective vulnerability makes this compound a promising candidate for targeting CSCs, a crucial subpopulation driving tumor growth, metastasis, and resistance to therapy.

Q4: What is the molecular formula and weight of this compound?

A4: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula and weight of this compound. You can find this information in the compound's datasheet or chemical databases like PubChem or ChemSpider.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not include spectroscopic data for this compound. Detailed spectroscopic characterization may be found in the primary research articles or patents related to the compound.

Q6: In which cancer types has this compound shown efficacy?

A6: Studies have demonstrated the anticancer potential of this compound in various cancer models, including:

- **Clear cell renal cell carcinoma (ccRCC) ** [, ]

- Pancreatic ductal adenocarcinoma (PDAC) [, , , ]

- Non-small cell lung cancer (NSCLC) [, ]

- Prostate cancer []

- Glioma []

- Bladder cancer []

Q7: What types of in vitro and in vivo models were used to evaluate this compound?

A7: Researchers have employed a range of in vitro and in vivo models to investigate the efficacy of this compound, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B517159.png)

![N-[N-(2-Heptenoyl)-3,5-difluoro-L-phenylalanyl]cyclo(Ser*-Pro-L-Pip-Ala-4beta-methyl-Pro-)](/img/structure/B517253.png)

![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbamoyl]-2,6-difluorobenzoic acid](/img/structure/B517562.png)

![4-[4-(1H-benzimidazol-2-yl)phenoxy]aniline](/img/structure/B519008.png)

![4-[5-[1-(2-Methyl-3-phenylallyl)-1H-1,2,3-triazole-4-yl]pentyl]-1H-imidazole-2-amine](/img/structure/B519009.png)

![4-(3-chlorophenyl)-6-(dimethoxymethyl)-2-methyl-5-[(E)-3-phenylprop-2-enoxy]carbonyl-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B519130.png)